Mesalazine-13C6 Hydrochloride
説明
BenchChem offers high-quality Mesalazine-13C6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesalazine-13C6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSNTURHSOKTM-BVNCJLROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678680 | |
| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-47-3 | |
| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mesalazine-¹³C₆ Hydrochloride: A Comprehensive Technical Guide for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Mesalazine-¹³C₆ Hydrochloride, a critical tool in the bioanalytical landscape. Moving beyond a simple product description, this document delves into the nuanced application of this stable isotope-labeled internal standard, offering field-proven insights into its use for the accurate quantification of mesalazine in complex biological matrices. The following sections are structured to provide a holistic understanding, from fundamental properties to detailed experimental protocols, ensuring both scientific integrity and practical applicability.
Introduction: The Imperative for Stable Isotope-Labeled Standards in Pharmacokinetic Analysis
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa, making the understanding of its absorption, distribution, metabolism, and excretion (ADME) critical for optimizing drug delivery and patient outcomes.[3] Accurate bioanalysis of mesalazine is frequently challenged by matrix effects and variability in sample preparation, necessitating the use of a robust internal standard.[4]
Mesalazine-¹³C₆ Hydrochloride serves as the gold standard for an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of mesalazine.[5] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] This co-eluting, stable isotope-labeled standard effectively compensates for variations, leading to highly accurate and precise quantification.[6] This guide will explore the technical merits of Mesalazine-¹³C₆ Hydrochloride and provide a framework for its effective implementation in a research or drug development setting.
Physicochemical Properties of Mesalazine-¹³C₆ Hydrochloride
A thorough understanding of the physical and chemical characteristics of a reference standard is fundamental to its proper handling and application.
| Property | Value | Source(s) |
| Chemical Name | 5-Amino-2-hydroxybenzoic-¹³C₆ acid hydrochloride | [7] |
| Synonyms | Mesalamine-¹³C₆ HCl, 5-ASA-¹³C₆ HCl | [7] |
| CAS Number | 1261398-47-3 | [7] |
| Molecular Formula | ¹³C₆C₁H₈ClNO₃ | [7] |
| Molecular Weight | 195.55 g/mol | [7] |
| Isotopic Enrichment | Typically ≥99% ¹³C | [8] |
| Appearance | White to off-white solid | [7] |
The Rationale for ¹³C₆ Labeling: A Superior Choice for Quantitative Bioanalysis
The selection of a stable isotope-labeled internal standard is a critical decision in method development. While deuterium-labeled standards are common, ¹³C-labeled analogues, such as Mesalazine-¹³C₆, offer distinct advantages, particularly in the context of LC-MS/MS analysis.[9]
-
Co-elution and Matrix Effect Compensation: Due to the negligible difference in physicochemical properties between ¹³C and ¹²C isotopes, Mesalazine-¹³C₆ co-elutes perfectly with the unlabeled mesalazine.[10] This is a crucial attribute as it ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix at the point of ionization in the mass spectrometer. Deuterium-labeled standards, in contrast, can sometimes exhibit a slight chromatographic shift, leading to differential matrix effects and potentially compromising quantification accuracy.[6][11]
-
Isotopic Stability: The carbon-13 isotopes in Mesalazine-¹³C₆ are exceptionally stable and do not undergo back-exchange with unlabeled atoms during sample preparation, storage, or analysis.[9] Deuterium labels, particularly when placed on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate results.[4]
-
Absence of Isotopic Scrambling: ¹³C-labeled standards are not prone to isotopic scrambling or loss during ionization and fragmentation in the mass spectrometer, ensuring the integrity of the mass-to-charge ratio used for quantification.[9]
The following diagram illustrates the rationale behind selecting a stable isotope-labeled internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Application in Quantitative Bioanalysis: LC-MS/MS Methodologies
The primary application of Mesalazine-¹³C₆ Hydrochloride is as an internal standard for the quantification of mesalazine in biological matrices such as plasma, serum, and tissue homogenates.[5] A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: Quantification of Mesalazine in Human Plasma
This protocol provides a detailed, step-by-step methodology for the analysis of mesalazine in human plasma using Mesalazine-¹³C₆ Hydrochloride as an internal standard.
4.1.1. Materials and Reagents
-
Mesalazine reference standard
-
Mesalazine-¹³C₆ Hydrochloride internal standard
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
4.1.2. Preparation of Stock and Working Solutions
-
Mesalazine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of mesalazine and dissolve it in 10 mL of methanol.
-
Mesalazine-¹³C₆ Hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Mesalazine-¹³C₆ Hydrochloride and dissolve it in 1 mL of methanol.
-
Mesalazine Working Solutions: Prepare a series of working solutions by serially diluting the mesalazine stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Mesalazine-¹³C₆ Hydrochloride stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.
4.1.3. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting mesalazine from plasma.[12]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Mesalazine-¹³C₆).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow.
Caption: Bioanalytical workflow for mesalazine quantification.
4.1.4. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4.1.5. Mass Spectrometric Detection: MRM Transitions
The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mesalazine | 154.1 | 108.1 | ESI+ |
| Mesalazine-¹³C₆ | 160.1 | 114.1 | ESI+ |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the parent molecule.[12][13]
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of mesalazine to Mesalazine-¹³C₆ against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared in the same biological matrix and analyzed with each batch of unknown samples to ensure the accuracy and precision of the assay.[1] The results should fall within established acceptance criteria (e.g., ±15% of the nominal concentration, ±20% for the lower limit of quantification).
Metabolism of Mesalazine
Mesalazine is primarily metabolized in the intestinal mucosa and the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is pharmacologically inactive.[1] Understanding this metabolic pathway is important for interpreting pharmacokinetic data.
The following diagram illustrates the primary metabolic pathway of mesalazine.
Caption: Primary metabolic pathway of mesalazine.
Conclusion
Mesalazine-¹³C₆ Hydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of mesalazine. Its properties as a stable isotope-labeled internal standard, particularly the advantages of ¹³C labeling, ensure the highest level of accuracy and precision in quantitative bioanalysis. The methodologies and insights provided in this guide offer a robust framework for the successful implementation of Mesalazine-¹³C₆ Hydrochloride in demanding bioanalytical applications, ultimately contributing to a deeper understanding of mesalazine's pharmacology and the development of improved therapies for inflammatory bowel disease.
References
- Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. International Journal of Pharmaceutical Research and Applications (IJPRA). Accessed January 23, 2026.
- Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. PubMed. Accessed January 23, 2026.
- Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. Accessed January 23, 2026.
- Sample Preparation for Mesalazine Quantification in Human Plasma. Benchchem. Accessed January 23, 2026.
- Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. PubMed. Accessed January 23, 2026.
- development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Accessed January 23, 2026.
- European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. Accessed January 23, 2026.
- 5-Aminosalicylic acid-13C6 (Mesalamine-13C6). MedChemExpress. Accessed January 23, 2026.
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Accessed January 23, 2026.
- Figure S6. 13 C Solid-State NMR of mesalazine (top), 4-cp-1-5 (middle)...
- 5-Aminosalicylic Acid. PubChem. Accessed January 23, 2026.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Accessed January 23, 2026.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Accessed January 23, 2026.
- Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions.
- The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Accessed January 23, 2026.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
- One-pot catalytic synthesis method of 5-aminosalicylic acid.
- Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical. Accessed January 23, 2026.
- isotope-labeled internal standards: Topics by Science.gov. Science.gov. Accessed January 23, 2026.
- Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Accessed January 23, 2026.
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. scispace.com [scispace.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Convergence of Targeted Therapy and Isotopic Precision
An In-Depth Technical Guide to Mesalazine-13C6 Hydrochloride: Structure, Synthesis, and Application
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is predicated on its local anti-inflammatory action within the gastrointestinal tract.[2][3] For researchers and drug developers, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profile of Mesalazine is paramount for optimizing delivery systems and enhancing patient outcomes. This necessitates analytical tools of the highest precision and reliability.
This guide delves into the technical landscape of Mesalazine-13C6 Hydrochloride, a stable isotope-labeled (SIL) analogue of Mesalazine. The incorporation of six Carbon-13 atoms into the phenyl ring provides a powerful tool for researchers, enabling exacting quantification and metabolic tracing without the safety concerns associated with radioactive isotopes.[4][5] As a Senior Application Scientist, this document serves to elucidate the core chemical properties, mechanistic action, and, most critically, the practical applications of this indispensable research compound. We will explore not just the "what" but the "why," providing the causal logic behind its use in modern drug development workflows.
Part 1: Physicochemical Profile and Structural Elucidation
The defining characteristic of Mesalazine-13C6 Hydrochloride is the substitution of the six carbon atoms in the benzene ring with their heavier, non-radioactive 13C isotope. This modification renders the molecule chemically identical to the parent drug in its biological activity but distinguishable by mass spectrometry, making it an ideal internal standard and tracer.[6][7]
The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and preparation in a laboratory setting.
Chemical Structure
Below is the chemical structure of Mesalazine-13C6 Hydrochloride, highlighting the isotopically labeled carbon atoms.
Caption: 2D structure of Mesalazine-13C6 Hydrochloride.
Quantitative Data Summary
All quantitative data for Mesalazine-13C6 Hydrochloride has been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | 5-Amino-2-hydroxybenzoic Acid-13C6 Hydrochloride | |
| Synonyms | Mesalamine-13C6 HCl, 5-ASA-13C6 HCl | [6][8] |
| CAS Number | 1261398-47-3 | [8][9] |
| Molecular Formula | C(¹³C)₆H₈ClNO₃ | [10] |
| Molecular Weight | 195.55 g/mol | [8][9] |
| Isotopic Purity | Minimum 99% ¹³C enrichment | [9] |
| Appearance | Solid (Neat) | [8] |
Part 2: The Rationale and Workflow of Synthesis
The synthesis of isotopically labeled compounds is a strategic process designed to place the isotopic label in a metabolically stable position. For Mesalazine-13C6, this involves incorporating the 13C atoms into the core phenyl ring to prevent the label from being lost during metabolic processes, such as N-acetylation.[5][11]
While the exact, proprietary synthesis protocols are not publicly available, a conceptual workflow can be derived from the known synthesis of unlabeled Mesalazine.[12] The critical difference is the mandatory use of a 13C-labeled precursor, such as ¹³C₆-phenol or a related ¹³C₆-benzene derivative, at the beginning of the synthetic route.
Caption: Conceptual synthesis workflow for Mesalazine-13C6 Hydrochloride.
Part 3: Mechanism of Action of the Parent Compound, Mesalazine
To appreciate the applications of the labeled compound, one must first understand the therapeutic action of Mesalazine itself. Mesalazine exerts its anti-inflammatory effects primarily through topical action on the gut mucosa.[2] The mechanism is multifaceted, involving the modulation of several key inflammatory pathways.[13]
-
Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and, to a lesser extent, the lipoxygenase pathways. This action reduces the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever in the intestinal lining.[1][13][14]
-
PPAR-γ Agonism: Mesalazine and its major metabolite, N-acetyl-5-ASA, are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[6][15] Activation of this nuclear receptor leads to the downregulation of pro-inflammatory gene expression.
-
NF-κB Pathway Inhibition: The activation of PPAR-γ by Mesalazine subsequently inhibits the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and adhesion molecules.[13][15]
Caption: Simplified signaling pathway of Mesalazine's anti-inflammatory action.
Part 4: Field-Proven Applications in Drug Development
The primary value of Mesalazine-13C6 Hydrochloride lies in its application as an analytical tool to overcome the challenges inherent in bioanalysis and metabolic studies.
Application 1: Internal Standard for Quantitative Bioanalysis
The "gold standard" for quantifying small molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][16] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where endogenous components of the sample suppress or enhance the ionization of the target analyte.
Causality: A stable isotope-labeled internal standard (SIL-IS) like Mesalazine-13C6 is the ideal solution. It co-elutes chromatographically with the unlabeled analyte and experiences nearly identical ionization effects in the mass spectrometer's source.[7] Because the SIL-IS is added at a known concentration to every sample at the beginning of sample preparation, any loss during extraction or variation in ionization is mirrored by both the analyte and the standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, effectively canceling out these sources of error and leading to highly accurate and precise quantification.[6]
Caption: Bioanalytical workflow using Mesalazine-13C6 HCl as an internal standard.
Application 2: Tracer in Pharmacokinetic and Metabolism Studies
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a regulatory requirement and fundamental to drug development.[5][17] Mesalazine-13C6 allows for "tracer" studies where the labeled drug can be administered to preclinical models.[6] Blood, urine, and fecal samples can then be analyzed over time. Because the mass of the labeled drug and its metabolites will be 6 Daltons heavier than their endogenous or unlabeled counterparts, mass spectrometry can be used to:
-
Track the absorption and elimination kinetics of the administered drug with high specificity.
-
Identify and quantify metabolites by searching for the characteristic +6 Da mass shift.
-
Determine the absolute bioavailability of a new formulation by co-administering an oral dose of the labeled drug with an intravenous dose of the unlabeled drug.
Part 5: Experimental Protocol: LC-MS/MS Quantification
This section provides a validated, trustworthy protocol for the quantification of Mesalazine in human plasma, employing Mesalazine-13C6 Hydrochloride as the internal standard. This protocol is based on established methodologies in the field.[16]
Objective: To accurately determine the concentration of Mesalazine in human plasma samples.
Materials:
-
Analytes: Mesalazine, Mesalazine-13C6 Hydrochloride (Internal Standard, IS).
-
Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water.
-
Equipment: HPLC or UPLC system, Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source, Analytical balance, Centrifuge.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Mesalazine and Mesalazine-13C6 HCl in a suitable solvent (e.g., methanol with 0.1% FA).
-
Create a series of working standard solutions of Mesalazine by serial dilution to prepare the calibration curve (e.g., 50 to 30,000 ng/mL).[16]
-
Prepare a working internal standard solution (e.g., 500 ng/mL) of Mesalazine-13C6 HCl.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mesalazine: Precursor ion (Q1) m/z 154 → Product ion (Q3) m/z 108.[16]
-
Mesalazine-13C6 (IS): Precursor ion (Q1) m/z 160 → Product ion (Q3) m/z 114. (Note: The +6 Da shift is reflected in both the precursor and the primary fragment ion containing the phenyl ring).
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature, capillary voltage) and collision energy should be optimized for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the Mesalazine and Mesalazine-13C6 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Area of Mesalazine) / (Area of Mesalazine-13C6).
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibrator samples using a linear regression with 1/x² weighting.
-
Determine the concentration of Mesalazine in unknown samples by interpolating their PAR values from the calibration curve.
-
Conclusion
Mesalazine-13C6 Hydrochloride is more than a mere chemical analogue; it is a precision instrument that enables researchers to dissect the complex journey of Mesalazine within a biological system. Its utility as a stable isotope-labeled internal standard provides the analytical robustness required for regulatory-compliant bioanalysis, ensuring data integrity in clinical and preclinical studies. Furthermore, its role as a metabolic tracer offers unparalleled insight into the ADME properties of Mesalazine, facilitating the development of more effective and safer formulations for patients with inflammatory bowel disease. This guide has outlined its structure, properties, and critical applications, underscoring its authoritative and indispensable position in modern pharmaceutical science.
References
-
Wikipedia. (2024). Mesalazine. Retrieved from [Link]
-
Lim, W. C., & Hanauer, S. (2010). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? World Journal of Gastroenterology, 16(39), 4959–4972. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Mesalamine hydrochloride. Retrieved from [Link]
-
Gómez-Pérez, M., & Gallardo, E. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 12(1), 16-30. Retrieved from [Link]
-
ResearchGate. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
Prakash, A., & Markham, A. (1999). Oral prolonged-release mesalazine: A review of its therapeutic potential in ulcerative colitis and Crohn's disease. Drugs, 57(3), 383–408. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mesalamine? Retrieved from [Link]
-
Li, H., et al. (2014). Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. Biomedical Chromatography, 28(11), 1544-1549. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Iacucci, M., et al. (2015). Efficacy of a pH-dependent controlled-release mesalazine based on clinical and endoscopic assessment for ulcerative colitis: a retrospective cohort study. Therapeutics and Clinical Risk Management, 11, 1147–1153. Retrieved from [Link]
- Google Patents. (2014). CN104072384A - Synthesis method of mesalazine.
-
Damle, M. C., & Singhal, A. M. (2016). Stability Indicating HPTLC Method for Determination of Mesalamine. International Journal of Pharmacy and Biological Sciences, 6(3), 859-867. Retrieved from [Link]
-
Siddiqui, M. A., & Shah, A. (2023). Mesalamine (USAN). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Magen-Darm Praxis. (2021). pH‑dependent vs. constant release of mesalazine in the treatment of ulcerative colitis. Retrieved from [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
-
ScienceScholar. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of mesalamine (5-aminosalicylic acid)? Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. Retrieved from [Link]
-
Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 22(5), 799-810. Retrieved from [Link]
-
Cleanchem. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Retrieved from [Link]
-
Varum, F., et al. (2016). Targeted colonic release formulations of mesalazine – A clinical pharmaco-scintigraphic proof-of-concept study in healthy subjects and patients with mildly active ulcerative colitis. Journal of Controlled Release, 230, 1-10. Retrieved from [Link]
-
MDPracticeGuide.com. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Mesalazine - Wikipedia [en.wikipedia.org]
- 2. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magendarm-zentrum.de [magendarm-zentrum.de]
- 4. metsol.com [metsol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminosalicylic Acid-13C6 Hydrochloride (Mesalazine-13C6 … [cymitquimica.com]
- 9. schd-shimadzu.com [schd-shimadzu.com]
- 10. scbt.com [scbt.com]
- 11. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CN104072384A - Synthesis method of mesalazine - Google Patents [patents.google.com]
- 13. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. youtube.com [youtube.com]
- 16. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
The Gold Standard: A Technical Guide to the Use of Stable Isotope-Labeled Internal Standards in LC-MS/MS
For researchers, analytical scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates a robust method for normalization.[2] This guide provides an in-depth exploration of the preeminent solution: the use of stable isotope-labeled internal standards (SIL-ISs).
This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships that underpin the successful implementation of SIL-IS in a regulated and research environment. We will delve into the selection of appropriate standards, the meticulous preparation of calibration curves and quality control samples, and the troubleshooting of common analytical challenges.
The Principle of Isotope Dilution: The Bedrock of Accurate Quantification
At its core, the use of a SIL-IS in LC-MS/MS is an application of the isotope dilution principle.[3] A known amount of a SIL-IS, which is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1][4]
The SIL-IS is chemically identical to the analyte, meaning it exhibits nearly the same physicochemical properties.[5] Consequently, it experiences the same losses during sample extraction, the same retention time in chromatography, and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (a phenomenon known as the matrix effect).[6][7] The mass spectrometer, however, can readily distinguish between the analyte and the SIL-IS due to their mass difference.
By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, we can effectively normalize for variations that occur throughout the analytical process.[2] This ratio is then used to determine the concentration of the analyte in an unknown sample by plotting it against a calibration curve.
Selecting the Ideal Stable Isotope-Labeled Internal Standard
The choice of a SIL-IS is a critical decision that can significantly impact the robustness and accuracy of an LC-MS/MS assay. An ideal SIL-IS should be a chemical doppelgänger to the analyte, with a few key distinctions.
Key Selection Criteria:
-
Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte.[7] Significant amounts of the unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is crucial to prevent isotopic crosstalk, where the isotopic signature of the analyte contributes to the signal of the SIL-IS, or vice versa.[8] A general rule of thumb is a mass difference of at least 3 atomic mass units (amu). For compounds containing elements with significant natural isotopes like chlorine or bromine, a larger mass difference may be necessary.[8]
-
Label Position and Stability: The isotopic label should be placed in a stable position within the molecule where it will not undergo back-exchange with unlabeled atoms during sample preparation or analysis.[1] For this reason, labeling with ¹³C or ¹⁵N is often preferred over deuterium (²H), as deuterium can sometimes be more prone to exchange.[9][10]
-
Co-elution: The SIL-IS should co-elute perfectly with the analyte.[11] This ensures that both compounds experience the same matrix effects at the same time. Deuterated standards, in particular, can sometimes exhibit slight shifts in retention time due to the "deuterium isotope effect," which can compromise their ability to compensate for matrix effects.[12][13]
| Isotope | Pros | Cons |
| Deuterium (²H) | Generally less expensive and easier to synthesize. | Can be prone to back-exchange. May exhibit chromatographic shifts (isotope effect), leading to poor co-elution.[8][13] |
| Carbon-13 (¹³C) | Stable label, less likely to exchange. Minimal to no chromatographic shift relative to the analyte.[8] | More expensive and often more complex to synthesize. |
| Nitrogen-15 (¹⁵N) | Stable label. Minimal to no chromatographic shift. Useful for nitrogen-containing compounds.[8] | More expensive and synthesis can be challenging. |
Experimental Workflow: From Stock Solutions to Data Acquisition
A meticulously executed experimental workflow is the foundation of a reliable bioanalytical method. This section provides a step-by-step guide to the preparation of solutions and the construction of a calibration curve, grounded in regulatory expectations.
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of stock and working solutions.
Protocol for Stock and Working Solution Preparation:
-
Primary Stock Solutions:
-
Accurately weigh a suitable amount of the analyte and the SIL-IS reference standards.
-
Dissolve each standard in a high-purity solvent in a separate Class A volumetric flask to create a primary stock solution of a known concentration (e.g., 1 mg/mL).[14]
-
Store these stock solutions under conditions that ensure their stability, as determined during method development.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with the appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration standards.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of the SIL-IS by diluting its primary stock solution. This solution will be added to all samples (calibrators, QCs, and unknowns) to achieve a constant final concentration.
-
Constructing the Calibration Curve and Quality Control Samples
The calibration curve is the cornerstone of quantification, establishing the relationship between the analyte concentration and the instrument response.
Protocol for Preparation of Calibration Standards and QC Samples:
-
Matrix Spiking:
-
Aliquot a fixed volume of blank biological matrix (e.g., plasma, urine) into a series of tubes.
-
Spike a small, precise volume of each analyte working standard solution into the corresponding matrix aliquots to create a calibration curve with a minimum of six to eight non-zero concentration levels.[10][15]
-
The calibration range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[10]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[15] These should be prepared from a separate weighing of the analyte reference standard than that used for the calibration standards.
-
Spike the appropriate analyte working solutions into blank matrix to create the QC samples.
-
-
Internal Standard Addition:
-
Sample Processing:
-
Process all samples (calibrators, QCs, and unknowns) using the identical extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into the LC-MS/MS system.
-
Acquire the data, monitoring the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Caption: A typical workflow for quantitative bioanalysis using a SIL-IS.
Method Validation: Ensuring a Self-Validating System
A robust bioanalytical method is a self-validating system. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial for ensuring data integrity.[16][17] The ICH M10 guideline provides harmonized recommendations for bioanalytical method validation.[18][19]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ).[10][20] |
| Accuracy & Precision | To assess the closeness of determined values to the nominal value and the degree of scatter. | For QC samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% (except at the LLOQ, where it is ±20% and ≤20%, respectively).[9][15] |
| Selectivity | To ensure that endogenous components in the matrix do not interfere with the detection of the analyte or SIL-IS. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the SIL-IS.[1] |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The CV of the IS-normalized matrix factor across different lots of matrix should not exceed 15%.[21] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Troubleshooting Common Challenges
Even with careful planning, challenges can arise. Understanding the root causes of common issues is key to effective troubleshooting.
-
Isotopic Crosstalk: This occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice versa.[8] This can be due to an insufficient mass difference between the two or impurities in the standards.
-
Poor Co-elution (Isotope Effect): As mentioned, deuterated standards can sometimes elute slightly earlier than the unlabeled analyte.[12] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.
-
Solution: Optimize the chromatography to achieve better co-elution. If this is not possible, a ¹³C or ¹⁵N-labeled internal standard is the preferred alternative.[13]
-
-
Variable Internal Standard Response: Significant variability in the SIL-IS peak area across a run can indicate a problem with sample preparation, injection, or instrument performance.[13][22]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 16. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Mesalazine and its Metabolites
Introduction: Navigating the Analytical Challenges of Mesalazine
Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is localized to the gut, but its systemic absorption and subsequent metabolism necessitate robust analytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and quality control. The primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is often present in biological fluids at concentrations significantly higher than the parent drug.[1]
From an analytical perspective, Mesalazine presents a distinct challenge. It is a hydrophilic, polar molecule with amphoteric properties, stemming from its carboxylic acid, amine, and hydroxyl functional groups.[2][3] This nature complicates its retention on traditional reversed-phase columns and its extraction from complex biological matrices like plasma.[4] This guide provides a detailed technical overview and actionable protocols for the successful chromatographic separation of Mesalazine and its key metabolites, grounded in established scientific principles and validated practices.
Chapter 1: The Foundational Principle - Understanding Analyte Physicochemistry
The successful separation of Mesalazine and its metabolites hinges on understanding their chemical properties, which dictate their behavior in a chromatographic system.
1.1. Key Analytes and Their Properties
The primary analytes of interest are Mesalazine and its major metabolite, Ac-5-ASA. Other related substances, such as gentisic acid, can also be relevant in certain contexts.[5]
-
Mesalazine (5-ASA): An amphoteric molecule with three ionizable groups. The pKa values are approximately 2.3-3.0 for the carboxyl group, 5.7-6.0 for the amine group, and 13.9 for the hydroxyl group.[3] Its polar nature leads to poor retention on standard C18 columns under neutral pH conditions.[4]
-
N-acetyl-5-aminosalicylic acid (Ac-5-ASA): The major metabolite, formed by the acetylation of the amino group. This modification increases the molecule's hydrophobicity compared to Mesalazine, leading to longer retention times in reversed-phase chromatography.
1.2. The Critical Role of Mobile Phase pH
For ionizable compounds like Mesalazine, the pH of the mobile phase is the most powerful tool for manipulating retention and achieving separation.[6][7] The principle of "ion suppression" is key. In reversed-phase chromatography, neutral (non-ionized) compounds are more hydrophobic and are therefore retained more strongly by the non-polar stationary phase.
-
Acidic Mobile Phase: By setting the mobile phase pH to a value approximately 2 units below the pKa of the carboxylic acid group (e.g., pH ~3-4), this group remains largely in its protonated, non-ionized form. This increases the overall hydrophobicity of the Mesalazine molecule, leading to enhanced retention on a C18 column.[8]
-
Zwitterionic Nature: At physiological pH, Mesalazine exists as a zwitterion, which contributes to its polarity and complicates its chromatographic behavior. Controlling the pH to favor one ionization state is crucial for reproducible results.
Chapter 2: High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC remains a workhorse for the analysis of Mesalazine in both pharmaceutical formulations and biological samples. The choice of column, mobile phase, and detector are critical for developing a robust method.
2.1. Recommended HPLC Configuration
A typical HPLC setup for Mesalazine analysis will include a quaternary pump, an autosampler, a column oven, and a UV or fluorescence detector. For higher sensitivity and specificity, particularly in biological matrices, a mass spectrometer is the detector of choice.
2.2. Protocol 1: Isocratic RP-HPLC-UV Method for Mesalazine and Ac-5-ASA
This protocol is suitable for the simultaneous determination of Mesalazine and Ac-5-ASA in plasma, following appropriate sample preparation.
Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analytes once their polarity is managed by the mobile phase.[2] |
| Mobile Phase | 10 mM Ammonium Acetate in Water : Methanol (85:15, v/v) | The aqueous buffered mobile phase controls the pH, and methanol acts as the organic modifier to elute the analytes.[9] |
| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure good peak shape and reasonable run times.[9] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10] |
| Detection | UV at 313 nm or Fluorescence (Ex: 300 nm, Em: 406 nm) | Mesalazine and Ac-5-ASA have UV absorbance maxima suitable for detection. Fluorescence detection offers greater sensitivity and selectivity.[2] |
| Injection Vol. | 20 µL | A standard injection volume, which can be optimized based on analyte concentration and method sensitivity. |
Expected Elution Profile: Due to its higher hydrophobicity, Ac-5-ASA will have a longer retention time than Mesalazine.
Chapter 3: Advanced Separation with UPLC and Mass Spectrometry
For high-throughput analysis and enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.
3.1. The UPLC Advantage
UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher efficiency and resolution compared to traditional HPLC. This allows for faster analysis times without sacrificing separation quality.[10]
3.2. Protocol 2: UPLC-MS/MS Method for High-Sensitivity Bioanalysis
This method is designed for the quantification of Mesalazine and Ac-5-ASA in human plasma, offering a low limit of quantification suitable for pharmacokinetic studies.[9][11]
Chromatographic and MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | A short column with small particles enables rapid, high-efficiency separations.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure ion suppression and good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Flow Rate | 0.7 mL/min | A higher flow rate is possible with UPLC systems due to the smaller column dimensions.[10] |
| Gradient | A linear gradient from ~5% to 95% B over 2-3 minutes | Gradient elution is often used in UPLC to achieve rapid separation of compounds with different polarities. |
| Column Temp. | 40 °C | As with HPLC, elevated temperature can improve chromatography.[10] |
| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The choice of polarity depends on the analyte's structure and should be optimized. |
| Detection | Multiple Reaction Monitoring (MRM) | MRM provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[11] |
| MRM Transitions | Mesalazine: m/z 154 → 108 (Positive); Ac-5-ASA: m/z 196 → 134 (Positive) | These are representative transitions; they must be optimized on the specific instrument being used. |
| Internal Standard | N-Acetyl Mesalamine-d3 or other suitable stable isotope-labeled standard | A deuterated internal standard is crucial for correcting for matrix effects and variability in extraction and ionization.[9] |
Chapter 4: Sample Preparation - The Key to Reliable Data
The complexity of biological matrices requires a robust sample preparation strategy to remove interferences, such as proteins, that can compromise the analytical column and the accuracy of the results.
4.1. Protein Precipitation (PPT): A Rapid Approach
PPT is a simple and fast method for removing the majority of proteins from plasma samples.[12]
Workflow Diagram: Protein Precipitation
Caption: A typical workflow for preparing plasma samples using protein precipitation.
Detailed Step-by-Step Protocol for Protein Precipitation
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[13]
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is effective for protein removal.[14]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[12]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean vial for analysis.
4.2. Liquid-Liquid Extraction (LLE): For Cleaner Samples
LLE provides a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many interferences behind in the aqueous phase.
Workflow Diagram: Liquid-Liquid Extraction
Caption: A general workflow for plasma sample preparation using liquid-liquid extraction.
Note on Derivatization: For enhanced sensitivity with LC-MS/MS, a derivatization step using propionic anhydride can be incorporated before LLE. This increases the hydrophobicity and ionization efficiency of Mesalazine.[11]
Chapter 5: Method Validation - Ensuring Trustworthiness and Compliance
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[4]
Workflow Diagram: Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation as per ICH M10 guidelines.
5.1. Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and typical acceptance criteria for a bioanalytical method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous components in the matrix do not interfere with the analyte and internal standard. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[4] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) > 0.99. |
| Accuracy | To measure the closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[9] |
| Precision | To assess the degree of scatter between a series of measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[9][11] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%.[11] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The successful chromatographic separation of Mesalazine and its metabolites is an achievable, albeit nuanced, task. A thorough understanding of the analytes' physicochemical properties, particularly their ionizable nature, is paramount. By carefully controlling the mobile phase pH to suppress ionization, robust and reproducible separations can be achieved on standard reversed-phase columns. For high-sensitivity bioanalysis, UPLC-MS/MS is the method of choice, offering superior speed, resolution, and specificity. The protocols and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for Mesalazine, ensuring data integrity from the laboratory to regulatory submission.
References
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(3), 190-197.
-
U.S. Food and Drug Administration. (2008). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Retrieved from [Link]
- Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
- Zaragoza, F., et al. (1996). Simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid and 2,5-dihydroxybenzoic acid in endoscopic intestinal biopsy samples in humans by high-performance liquid chromatography with electrochemical detection.
-
ScienceScholar. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]
- Reddy, B. V., et al. (2015). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Journal of Chemical and Pharmaceutical Research, 7(12), 875-885.
- Al-Ghobashy, M. A., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study.
- Patel, Y., et al. (2017). Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(8), 3367-3375.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). (2021). International Journal of Drug Delivery Technology, 11(03), 856-861.
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
- Taylor, R. L., et al. (2002). LC-MS/MS in the clinical laboratory—Where to from here. Clinical Chemistry, 48(9), 1511-1523.
-
U.S. Food and Drug Administration. (2005). Environmental Assessment - accessdata.fda.gov. Retrieved from [Link]
-
protocols.io. (2019). a protein precipitation extraction method. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminosalicylic Acid. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Sahoo, N. K., et al. (2014). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis, 4(2), 129-135.
-
Chemistry LibreTexts. (2023). Liquid Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]
Sources
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. fda.gov [fda.gov]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
Bioanalytical method validation for Mesalazine
An Application Guide to the Bioanalytical Method Validation of Mesalazine in Human Plasma by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of Mesalazine (5-aminosalicylic acid, 5-ASA) and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in human plasma.[1][2] The protocol leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Adherence to the principles and procedures outlined herein is critical for generating reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies, in accordance with the International Council for Harmonisation (ICH) M10 guideline.[3][4][5]
Introduction: The Bioanalytical Imperative for Mesalazine
Mesalazine is an anti-inflammatory agent central to the management of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][6][7] It acts locally within the digestive tract to reduce inflammation.[1] In the body, Mesalazine is primarily metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[2][8] The accurate measurement of both the parent drug and its metabolite in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Concentration data from bioanalytical methods are the bedrock of regulatory decisions regarding the safety and efficacy of drug products.[9] Therefore, the validation of these methods is not merely a procedural step but a scientific necessity to ensure that the data are reliable, reproducible, and fit for purpose.[3][10] This document details the scientific rationale and step-by-step protocols for validating an LC-MS/MS method for Mesalazine analysis.
Foundational Strategy: Designing a Self-Validating Method
A robust bioanalytical method begins with a sound development strategy. The choices made during development directly impact the method's performance and its ability to pass validation.
Causality in Analytical Technique Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for Mesalazine bioanalysis due to its superior sensitivity and selectivity compared to other methods like HPLC-UV.[6][11][12] Biological matrices such as plasma are incredibly complex. The ability of tandem mass spectrometry to employ Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its metabolite, effectively filtering out the "noise" from endogenous components and ensuring the integrity of the quantitative data.[12][13]
The Role of the Internal Standard (IS)
An internal standard is crucial for correcting variability during sample processing and instrumental analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Mesalazine-d3.[14][15] A SIL-IS co-elutes with the analyte and experiences similar extraction and ionization effects, providing the most accurate correction for potential analytical deviations.
Rationale for Sample Preparation
Mesalazine is a polar, amphoteric compound, which can complicate its extraction from plasma.[2] The primary goals of sample preparation are to remove proteins and phospholipids that interfere with analysis and to concentrate the analyte.
-
Protein Precipitation (PPT): This is a rapid method involving the addition of an organic solvent like acetonitrile or methanol.[8] While simple, it often results in less clean extracts and can be prone to significant matrix effects, where co-eluting matrix components suppress or enhance the analyte's ionization.[12]
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent. This technique typically yields a much cleaner extract, reducing matrix effects and improving method robustness.[1][16]
-
Derivatization: To overcome the challenges of Mesalazine's polarity, a derivatization step can be employed. Using an agent like propionic anhydride converts the polar amino group into a more lipophilic (fat-soluble) moiety.[2][13] This enhances extraction efficiency, improves chromatographic retention on reversed-phase columns, and can increase ionization efficiency, leading to better sensitivity.[13][17]
For this protocol, we will focus on a method involving derivatization followed by LLE to ensure a highly sensitive and robust assay.
Detailed Experimental Protocol: Mesalazine in Human Plasma
This protocol outlines the quantification of Mesalazine and N-Ac-5-ASA in K2EDTA human plasma.
Materials and Reagents
-
Reference Standards: Mesalazine, N-acetyl-5-aminosalicylic acid, and Mesalazine-d3 (Internal Standard).
-
Chemicals: HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether (t-BME). Formic acid (reagent grade). Propionic anhydride.
-
Biological Matrix: Blank human plasma with K2EDTA as an anticoagulant, sourced from at least six unique donors.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesalazine, N-Ac-5-ASA, and Mesalazine-d3 in methanol to create individual primary stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions using a 50:50 methanol:water mixture to create a series of combined working standards for Mesalazine and N-Ac-5-ASA. These will be used to spike calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the Mesalazine-d3 stock solution with 50:50 methanol:water to a final concentration of approximately 500 ng/mL.
Preparation of Calibration Standards (CS) and Quality Control (QC) Samples
-
CS: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank (no analyte or IS), a zero blank (with IS), and at least six non-zero concentration levels. A typical range for Mesalazine is 2-1500 ng/mL.[1]
-
QC: Prepare QC samples in bulk by spiking blank plasma at four concentration levels:
-
LQC (Low QC): ~3x the Lower Limit of Quantification (LLOQ).
-
MQC (Medium QC): In the middle of the calibration range.
-
HQC (High QC): At ~75% of the Upper Limit of Quantification (ULOQ).
-
LLOQ QC: At the lowest concentration of the calibration curve.
-
Sample Extraction Protocol (Derivatization and LLE)
-
Aliquot: Pipette 100 µL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.
-
Add IS: Add 25 µL of the IS working solution to all samples except the blank. Vortex briefly.
-
Derivatization: Add 50 µL of a freshly prepared solution of propionic anhydride in acetonitrile. Vortex for 1 minute.[13][14]
-
Extraction: Add 1 mL of t-BME. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[15]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.[15]
Recommended LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard reversed-phase chemistry for retaining the derivatized, non-polar analytes.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization.[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |
| Gradient | Optimized to separate analytes from matrix interferences and each other. | Ensures resolution and minimizes run time. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar molecules; negative mode often provides good sensitivity for Mesalazine derivatives.[13] |
| MRM Transitions | Deriv. Mesalazine: m/z 208.1 → 107.0Deriv. Mesalazine-d3: m/z 211.1 → 110.1 | Specific precursor-to-product ion transitions ensure selectivity.[13] |
The Validation Gauntlet: Proving Method Reliability
A full validation must be performed to demonstrate the method is suitable for its intended purpose, following ICH M10 guidelines.[3][4]
Workflow for Bioanalytical Method Validation
Caption: Logical workflow for the bioanalytical validation process.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and the internationally harmonized acceptance criteria.
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Analyze at least six lots of blank matrix. Check for interfering peaks at the retention times of the analyte and IS. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[1] |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | Analyze a calibration curve with at least 6 non-zero standards in each validation run. Use a regression model (e.g., 1/x² weighted linear). | Correlation coefficient (r²) ≥ 0.99 is recommended. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze at least five replicates of QC samples (LLOQ, LQC, MQC, HQC) in at least three separate runs on at least two different days.[18] | Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).[1][18] |
| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Compare the response of analyte spiked into extracted blank matrix from 6 sources to the response of analyte in a clean solution.[1] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction procedure. | Compare the analyte response from extracted QC samples to the response from post-extraction spiked samples at the same concentration. | Recovery should be consistent and reproducible, although a specific percentage is not mandated. |
| Stability | To ensure the analyte concentration does not change during sample handling, storage, and processing. | Test QC samples (LQC, HQC) under various conditions: - Freeze-Thaw: 3 cycles.- Short-Term (Bench-Top): At room temp for an expected duration.- Long-Term: At storage temperature (-70°C) for a measured duration.[1]- Stock/Working Solution: At storage temp. | Mean concentration of stability samples must be within ±15% of nominal values. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | Prepare a sample above the ULOQ, dilute it with blank matrix, and analyze. Perform at least five times.[18] | Accuracy and precision of the diluted samples must be within ±15%.[18] |
Example Data: Accuracy and Precision Summary
The following table illustrates a typical summary of intra- and inter-day accuracy and precision results.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (Run 1, n=5) | Inter-Day (3 Runs, n=15) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||
| LLOQ | 2.00 | 2.08 | 104.0 | 8.1 | 2.05 |
| LQC | 6.00 | 6.15 | 102.5 | 5.4 | 6.21 |
| MQC | 750 | 738 | 98.4 | 3.1 | 761 |
| HQC | 1200 | 1245 | 103.8 | 2.5 | 1228 |
Application to Study Sample Analysis
Once validated, the method can be applied to analyze clinical or non-clinical study samples. Each analytical run must include a calibration curve and at least two sets of QCs (LQC, MQC, HQC) to monitor the method's performance. At least 67% of the QCs, with a minimum of one at each level, must be within ±15% of their nominal values for the run to be accepted.
Furthermore, Incurred Sample Reanalysis (ISR) must be performed on a subset of study samples to confirm the original results and prove the method is reproducible.
Conclusion
This application note provides a scientifically grounded protocol for the validation of a bioanalytical method for Mesalazine and its primary metabolite in human plasma using LC-MS/MS. By understanding the causality behind each procedural choice—from sample preparation to the specific validation experiments—researchers can develop and implement a robust, reliable, and defensible method. Adherence to these principles and the criteria set forth by the ICH M10 guideline is essential for ensuring data integrity and supporting successful drug development programs.
References
-
Kanala, K., et al. (2014). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS. Semantic Scholar. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Banda, J., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1008, 1-10. [Link]
-
Sivakumar, T., & Manavalan, R. (2024). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. International Journal of Pharmaceutical Research and Applications. [Link]
-
Banks, C. E., & Foster, C. W. (2023). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. [Link]
-
Al-Janabi, A. S., et al. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar. [Link]
-
Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. PubMed. [Link]
-
Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]
-
Kanala, K., et al. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Annals of Medicine and Surgery. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. EMA. [Link]
-
ResearchGate. (2015). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. WHO. [Link]
-
International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. ICH. [Link]
-
Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Panchal, H., & Suthar, P. Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Roy, S., et al. (2016). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Pharmaceutical Methods. [Link]
-
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. HELIX Chromatography. [Link]
-
Kumar, S., et al. (2013). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY METHOD OF MESALAMINE BY USING DIFFERENT STRESS DEGRADATION CONDITIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. img.medvalley.cn [img.medvalley.cn]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. ema.europa.eu [ema.europa.eu]
Use of Mesalazine-13C6 Hydrochloride in clinical trials for ulcerative colitis
All clinical trials must be conducted in accordance with the principles of Good Clinical Practice (GCP), as outlined by the International Council for Harmonisation (ICH) guideline E6(R3). [14][15][16]This ensures the protection of participant rights, safety, and well-being, as well as the integrity and credibility of the trial data. [16]Study protocols should be designed in alignment with guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide specific recommendations for UC drug development, including trial populations, endpoints, and safety assessments. [17][18][19]An Investigational New Drug (IND) application must be filed with the FDA before initiating trials in the United States. [20]
Section 2: Clinical Trial Design and Application
Study Design Considerations
A randomized, double-blind, crossover design is often ideal for studies utilizing Mesalazine-13C6, as it minimizes variability. The following table outlines a sample design for a bioequivalence study comparing a new oral formulation to a reference product.
| Study Parameter | Description |
| Study Title | A Phase 1, Randomized, Open-Label, Two-Period Crossover Study to Assess the Bioequivalence of a New Mesalazine Formulation. |
| Population | Healthy adult volunteers or patients with quiescent UC. |
| Design | Single-dose, two-treatment, two-period crossover. |
| Treatment Arm A | Test Formulation (e.g., 1.2g Mesalazine-13C6 Hydrochloride) |
| Treatment Arm B | Reference Formulation (e.g., 1.2g Mesalazine, unlabeled) |
| Washout Period | Minimum of 7 days between dosing periods. |
| Primary Endpoint | 90% Confidence Intervals for the ratio of geometric means (Test/Reference) for AUC₀-t, AUC₀-∞, and Cₘₐₓ for both mesalazine and N-Ac-mesalazine. |
| Sampling | Serial blood sampling pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours). Urine collection may also be included. |
Subject Selection Criteria
For trials involving UC patients, inclusion criteria should be clearly defined based on disease activity.
-
Inclusion Criteria (Example):
-
Confirmed diagnosis of UC via endoscopy and histology. [11] * For active disease trials: A specific modified Mayo Score (mMS), e.g., 5 to 9, with an endoscopic subscore of ≥2. [11] * For remission/maintenance trials: Clinical remission (e.g., rectal bleeding score = 0, mucosal appearance < 2). [12] * Age 18-65 years.
-
-
Exclusion Criteria (Example):
-
Known hypersensitivity to salicylates.
-
Severe renal or hepatic impairment.
-
Use of concomitant medications known to interfere with mesalazine metabolism or renal function.
-
Participation in another investigational trial within 30 days. [13]
-
Clinical Workflow Protocol
The successful execution of a clinical trial using SIL compounds requires meticulous planning and coordination from patient screening through final data analysis.
Caption: End-to-end workflow for a crossover clinical trial using SIL methodology.
Section 3: Bioanalytical Protocols
Protocol: Quantification of Mesalazine-13C6 and Metabolites in Human Plasma via LC-MS/MS
Objective: To develop and validate a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mesalazine, N-Ac-mesalazine, Mesalazine-13C6, and N-Ac-mesalazine-13C6 in human plasma.
Rationale: LC-MS/MS is the preferred analytical technique due to its superior selectivity and sensitivity, which is essential for accurately measuring low concentrations of the parent drug and distinguishing between the labeled and unlabeled analytes. [14][15] Step-by-Step Methodology:
-
Materials and Reagents:
-
Reference Standards: Mesalazine, N-Ac-mesalazine, Mesalazine-13C6 HCl, N-Ac-mesalazine-13C6.
-
Internal Standard (IS): A deuterated analogue (e.g., Mesalazine-d3) is recommended for optimal performance.
-
Solvents: HPLC- or MS-grade acetonitrile, methanol, and formic acid.
-
Reagents: Human plasma (K₂EDTA anticoagulant).
-
-
Preparation of Standards and QC Samples:
-
Prepare primary stock solutions of all analytes and the IS in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create working solutions for the calibration curve (e.g., 8-10 non-zero points) and quality control (QC) samples (low, mid, high concentrations).
-
Spike blank human plasma with the working solutions to prepare the final calibration standards and QCs. This step is critical to mimic the biological matrix of the unknown samples.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step removes large protein molecules that can interfere with the analysis and damage the LC column.
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and ensures analytes are in the correct protonation state for analysis.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
The following parameters serve as a starting point and must be optimized for the specific instrumentation used.
-
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for these polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reverse-phase column. |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate. | Separates analytes from matrix components and from each other. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM/MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Analytes readily form positive ions. |
| MRM Transitions | Monitor specific precursor → product ion transitions for each analyte and IS. (e.g., Mesalazine: m/z 154→136; Mesalazine-¹³C₆: m/z 160→142). | Provides high specificity and reduces chemical noise. |
-
Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry). This ensures the data is reliable and reproducible, fulfilling the "self-validating" requirement.
-
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention times of analytes/IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by plasma components. |
| Recovery | Extraction efficiency should be consistent and reproducible. |
| Stability | Analytes must be stable under various conditions: bench-top, freeze-thaw cycles, long-term storage (-80°C). [14] |
Section 4: Data Interpretation and Reporting
Pharmacokinetic Parameter Calculation
From the plasma concentration-time data generated by the LC-MS/MS method, the following key PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Cₘₐₓ (Maximum Concentration): The highest observed concentration of the drug.
-
Tₘₐₓ (Time to Maximum Concentration): The time at which Cₘₐₓ is observed.
-
AUC₀-t (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC₀-∞ (AUC to Infinity): The AUC extrapolated to infinity, representing total drug exposure.
-
t₁/₂ (Half-life): The time required for the drug concentration to decrease by half. [16]
Adverse Event Reporting
Throughout the clinical trial, all adverse events (AEs) must be meticulously documented and reported in accordance with GCP guidelines and the study protocol. [17][18]The relationship of any AE to the investigational product must be assessed by the clinical investigator. Serious adverse events (SAEs) require expedited reporting to the sponsor, the Institutional Review Board (IRB)/Ethics Committee, and relevant regulatory authorities.
Conclusion
The strategic use of Mesalazine-13C6 Hydrochloride is an invaluable tool for advancing the clinical development of treatments for ulcerative colitis. It provides an unparalleled level of precision and safety for elucidating the pharmacokinetic properties of new and existing mesalazine formulations. The detailed protocols and frameworks presented here offer a comprehensive guide for researchers to design and execute scientifically robust clinical trials, ensuring the generation of high-quality, reliable data that can ultimately translate into improved therapeutic options for patients.
References
-
Clinical Pharmacology Biopharmaceutics Review(s). (2008). accessdata.fda.gov. [Link]
-
What is the mechanism of Mesalamine?. (2024). Patsnap Synapse. [Link]
-
Roda, A., Simoni, P., Roda, G., et al. (2009). Pharmacokinetics and Safety of a New 1200 mg Single-Dose Delayed Release Mesalazine Microgranule Formulation. Journal of Bioequivalence & Bioavailability. [Link]
-
Abad-Santos, F., et al. (1995). Clinical pharmacokinetics of slow release mesalazine. PubMed. [Link]
-
Pacifici, G. M. (2024). Clinical Pharmacology of Mesalazine. International Journal of Clinical Studies & Medical Case Reports. [Link]
-
Mechanism of Action of Aminosalicylates. (2011). YouTube. [Link]
-
Reddy, Y. R., et al. (2014). Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. [Link]
-
Safdi, M. (2005). The role of mesalamine in the treatment of ulcerative colitis. PMC - NIH. [Link]
-
E6(R3) Good Clinical Practice Guidance for Industry. (2024). FDA. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]
-
Hibi, T., et al. (2011). Clinical trial: Effects of an oral preparation of mesalazine at 4 g/day on moderately active ulcerative colitis. A phase III parallel-dosing study. PubMed. [Link]
-
Ulcerative Colitis: Developing Drugs for Treatment. (2022). FDA. [Link]
-
Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. (2022). ResearchGate. [Link]
-
Safety and Efficacy of MMX Mesalamine/Mesalazine in Pediatric Subjects With Mild to Moderate Ulcerative Colitis. ClinicalTrials.gov. [Link]
-
Ulcerative Colitis: Clinical Trial Endpoints - Guidance for Industry. (2016). FDA. [Link]
-
Pharmacokinetics and Safety of a New 1200 mg Single-Dose Delayed Release Mesalazine Microgranule Formulation. (2009). ResearchGate. [Link]
-
Mesalamine for Ulcerative Colitis. (2024). WebMD. [Link]
-
Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. (2021). International Journal of Pharmaceutical Research and Applications. [Link]
-
Comparison of the FDA and EMA guidance on drug development in ulcerative colitis: an expert panel review. (2024). PMC - PubMed Central. [Link]
-
Investigational New Drug (IND) Application. (2024). FDA. [Link]
-
GOOD CLINICAL PRACTICE (GCP) E6(R3). (2023). ICH. [Link]
-
FDA offers guidance on drug development for ulcerative colitis, Crohn's disease. (2022). RAPS. [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. [Link]
-
Lichtenstein, G. R., et al. (2010). Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial. PubMed. [Link]
-
Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms. PMC - NIH. [Link]
-
Le, V. V., & Nguyen, D. (2015). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal?. PMC. [Link]
-
Differences between the 2016 and 2022 FDA guidance – implications for design and interpretation of clinical trials in ulcerative colitis. (2022). ResearchGate. [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2007). ACS Publications. [Link]
-
Comparative Efficacy and Safety Study in Patients With Ulcerative Colitis in Remission Phase. ClinicalTrials.gov. [Link]
-
GCP for Clinical Trials with Investigational Drugs and Medical Devices (U.S. FDA Focus). CITI Program. [Link]
-
Mesalamine and mesalamine granules in Recurrence and Colitis, Ulcerative. Clinical Trials Registry - ICH GCP. [Link]
-
Good Clinical Practice (GCP). NIHR. [Link]
-
Applications of Stable Isotope-Labeled Molecules. (2023). Silantes. [Link]
Sources
- 1. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesalamine for Ulcerative Colitis [webmd.com]
- 3. Clinical pharmacokinetics of slow release mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 8. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Comparison of the FDA and EMA guidance on drug development in ulcerative colitis: an expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ichgcp.net [ichgcp.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Introduction: The Analytical Challenge of Mesalazine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the chromatographic analysis of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Achieving a symmetrical peak and adequate resolution is critical for accurate quantification and impurity profiling. This document will delve into the common challenges encountered and provide systematic, science-backed solutions.
Mesalazine is a polar, hydrophilic molecule, which can present difficulties in achieving good retention and peak shape on traditional reversed-phase columns.[1] Its amphoteric nature, possessing both a carboxylic acid and an amino group, means its ionization state is highly dependent on the mobile phase pH. This, in turn, significantly influences its interaction with the stationary phase and is a primary factor in chromatographic performance. Furthermore, interactions with residual silanols on silica-based columns can lead to significant peak tailing.[2]
Troubleshooting Guide: Peak Shape and Resolution Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during Mesalazine analysis.
Q1: Why is my Mesalazine peak showing significant tailing?
A1: Underlying Causes & Solutions
Peak tailing for Mesalazine is most often a result of secondary interactions with the stationary phase or issues with the chromatographic conditions.
1. Secondary Silanol Interactions:
-
The "Why": Standard silica-based C8 and C18 columns have residual silanol groups (Si-OH) on their surface.[2] At mid-range pH, these silanols can become ionized (Si-O-) and interact with the protonated amino group of Mesalazine. This secondary ionic interaction is a different retention mechanism from the primary reversed-phase interaction, leading to a portion of the analyte being more strongly retained and eluting later, causing the characteristic tail.[2][3]
-
The Solution:
-
Mobile Phase pH Adjustment: Operating at a lower pH (typically between 3 and 4) will suppress the ionization of the silanol groups, minimizing this secondary interaction.[3] Studies have shown that a pH of around 3.3 to 4 can yield good peak shape.[4][5][6][7]
-
Use of Buffers: Incorporating a buffer (e.g., phosphate or acetate) into the mobile phase is crucial for maintaining a stable pH and improving peak symmetry.[8] An ammonium acetate buffer adjusted to pH 5.0 has also been shown to be effective.[1]
-
End-Capped Columns: Employ a high-quality, end-capped column. End-capping is a process that covers many of the residual silanols with a less reactive group, thereby reducing the sites available for secondary interactions.
-
2. Column Contamination or Degradation:
-
The "Why": Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing. A void at the head of the column can also cause peak distortion.[9]
-
The Solution:
-
Column Washing: If contamination is suspected, a rigorous column wash is recommended. Disconnect the column from the detector and flush it with a strong solvent.[9]
-
Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix.
-
Column Replacement: If the column is old or has been used extensively with harsh mobile phases, it may be necessary to replace it.[9]
-
3. Inappropriate Sample Solvent:
-
The "Why": If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[3]
-
The Solution:
Q2: I'm struggling to get enough resolution between Mesalazine and its impurities. What should I try?
A2: Strategies for Enhancing Resolution
Improving resolution requires a multi-faceted approach that considers the mobile phase, stationary phase, and other instrumental parameters.
1. Mobile Phase Optimization:
-
The "Why": The composition of the mobile phase directly impacts the selectivity and retention of Mesalazine and its closely related impurities.[11]
-
The Solution:
-
Organic Modifier: While methanol can be a suitable organic modifier, acetonitrile often provides different selectivity and may better resolve critical pairs.[1] Experiment with different ratios of organic modifier to the aqueous buffer.
-
Buffer Concentration: Adjusting the buffer concentration can influence the ionic strength of the mobile phase, which can subtly alter the retention of ionizable compounds like Mesalazine.
-
Ion-Pairing Agents: For particularly difficult separations, an ion-pairing agent like tetrabutylammonium hydrogen sulphate or sodium 1-octane sulfonate can be used.[12] However, be aware that these can shorten column life and require dedicated columns.[12]
-
2. Stationary Phase Selection:
-
The "Why": The choice of column chemistry is paramount for achieving the desired selectivity.
-
The Solution:
-
Different Chemistries: If a standard C18 column is not providing adequate resolution, consider a C8 column or one with a different selectivity, such as a phenyl column, which has been shown to be effective.[1]
-
Mixed-Mode Chromatography: A mixed-mode column that combines reversed-phase and ion-exchange properties can offer unique selectivity for polar and charged molecules like Mesalazine and its impurities.[11]
-
3. Temperature and Flow Rate Adjustments:
-
The "Why": Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence efficiency and resolution.
-
The Solution:
-
Elevated Temperature: Increasing the column temperature (e.g., to 30°C, 35°C, or even 50°C) can improve peak shape and efficiency, leading to narrower peaks and better resolution.[1][12][13]
-
Flow Rate Optimization: While a standard flow rate of 1.0 mL/min is common, reducing it (e.g., to 0.8 mL/min) can sometimes improve resolution, although it will increase the analysis time.[5]
-
Experimental Protocols & Data
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
This protocol provides a step-by-step workflow for diagnosing and resolving peak tailing issues with Mesalazine.
Table 1: Comparison of Reported HPLC Conditions for Mesalazine Analysis
| Parameter | Method 1[4][6][7] | Method 2[5][14] | Method 3[12] | Method 4[13] |
| Column | Arcus EP-C18 (250 x 4.6 mm, 5 µm) | Porous silica L10 (300 x 4.6 mm) | Zorbax Rx-C8 (150 x 4.6 mm, 5µ) | Discovery C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | ACN:Acetic Acid:Water (40:40:20) + KH2PO4 buffer | ACN:Water (10:90) + 0.1% Phosphoric Acid | MeOH:Phosphate buffer w/ 0.1% Sodium 1-octane sulfonate (30:70) | ACN:Buffer (2:98) w/ 0.05% o-phosphoric acid & 0.3% KPF6 |
| pH | 3.3 | 4.0 | 2.2 | Not Specified |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min | 1.0 mL/min |
| Temperature | Ambient | 25°C | 30°C | 35°C |
| Detection | 260 nm | 230 nm | 220 nm | 220 nm |
Frequently Asked Questions (FAQs)
Q: Can I use a gradient method for Mesalazine analysis? A: Yes, a gradient method can be very effective, especially for separating Mesalazine from a complex mixture of impurities. The European Pharmacopoeia (Ph. Eur.) monograph, for instance, specifies a gradient method for the determination of certain impurities.[13] When developing a gradient, ensure that the buffer concentration is consistent across both mobile phase A and B to avoid baseline shifts and maintain stable pH throughout the run.[8]
Q: What is the impact of pH on Mesalazine's retention time? A: The pH of the mobile phase has a significant effect on the retention time of Mesalazine.[5] Mesalazine has a carboxylic acid group (pKa ~3) and an amino group (pKa ~6). At a low pH (e.g., pH 3), the carboxylic acid is mostly protonated (neutral), and the amino group is protonated (positive charge). As the pH increases towards 6, the carboxylic acid becomes deprotonated (negative charge), making the molecule zwitterionic and then net negative. In reversed-phase chromatography, you are generally aiming for the most neutral form of the molecule to achieve good retention. Therefore, operating at a pH around 3-4 is often a good starting point to ensure the molecule is sufficiently retained and less prone to silanol interactions.
Q: My backpressure is high. Could this be related to my peak shape problems? A: Yes, high backpressure can be an indicator of issues that also cause poor peak shape. A common cause is a blockage in the column inlet frit, which can disrupt the flow path and lead to split or tailing peaks.[9] This blockage can be caused by particulate matter from the sample or mobile phase. Always filter your samples and mobile phases. If a blockage is suspected, reversing the column (if the manufacturer allows) and flushing it to waste can sometimes dislodge the particulates.[9]
Q: How does temperature affect the analysis? A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which lowers backpressure and can improve mass transfer kinetics.[1] This often leads to sharper, more efficient peaks. For Mesalazine, studies have shown that increasing the temperature from 25°C up to 50°C can significantly improve peak characteristics without negatively impacting retention time.[1]
References
-
Alhadad, K.S., & AL-Salman, H.N.K. (n.d.). CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). ResearchGate. Retrieved from [Link]
-
Ali, A.A., et al. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). ScienceScholar. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. Retrieved from [Link]
-
Reddy, B., & Reddy, K. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF MESALAMINE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Škufca, P., et al. (2021). Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. PMC - NIH. Retrieved from [Link]
-
Piponski, M., et al. (2019). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
Sources
- 1. Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. agilent.com [agilent.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. lcms.cz [lcms.cz]
- 11. helixchrom.com [helixchrom.com]
- 12. ijpbs.com [ijpbs.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Contamination Issues in Trace Analysis of Mesalazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Mesalazine (5-aminosalicylic acid, 5-ASA) trace analysis. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their analytical work. Trace analysis is, by its nature, susceptible to contamination, which can lead to erroneous results, failed batch validations, and significant delays in research and development.[1][2]
Mesalazine's chemical properties—specifically its polarity and amphoteric nature—can make it a particularly challenging compound, prone to adsorption onto various surfaces within the analytical workflow.[3] This guide provides a structured, in-depth approach to troubleshooting and preventing contamination, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs) - Proactive Contamination Control
This section addresses common questions about establishing a robust analytical environment to proactively minimize the risk of Mesalazine contamination.
Q1: What are the primary sources of Mesalazine contamination in a typical analytical workflow?
A1: Contamination can be introduced at virtually any stage of the analysis.[1] It's crucial to consider the entire process, from sample handling to the final measurement. The main sources fall into three categories:
-
Environmental and Personnel: This includes airborne particles from dust or previous experiments, as well as contamination from the analyst via skin particles, hair, or clothing fibers.[4][5]
-
Sample Preparation: This is a major area of concern.[1] Sources include insufficiently cleaned glassware, contaminated pipette tips, impure solvents, and cross-contamination between samples of high and low concentrations.
-
Analytical Instrumentation (Systemic Contamination): This is primarily due to "carryover," where Mesalazine from a previous, often high-concentration, injection adsorbs onto surfaces within the HPLC/UPLC-MS system and then leaches out during subsequent runs.[6] Common problem areas include the autosampler needle, injection valve rotor seal, sample loop, and column.[7][8]
Q2: How should I design my experimental workflow to minimize contamination risk from the start?
A2: A proactive approach is the most effective strategy.[2] Consider the following principles during method design:
-
Segregation: Physically separate the high-concentration work (e.g., standard preparation, formulation analysis) from the trace analysis area. Use dedicated sets of glassware, pipettes, and other labware for trace-level work.[5]
-
Material Selection: Avoid glass labware for trace analysis where possible, as it can have a higher concentration of impurities and active sites for adsorption.[9] High-purity fluoropolymers (like PFA) or polypropylene are often better choices.[9] For HPLC systems, consider bio-inert components if metal-adsorption is suspected.[6]
-
Sequence Design: When running a batch of samples, structure your injection sequence to minimize the impact of carryover. A common practice is to run from the lowest expected concentration to the highest, followed by multiple blank injections to assess and wash out the system.[8]
-
Environmental Controls: If possible, perform sample preparation in a clean environment like a laminar flow hood or a HEPA-filtered enclosure to reduce airborne contamination.[10][11]
Q3: What are the best practices for preparing, handling, and storing Mesalazine standards and samples?
A3: Proper handling is critical to maintaining the integrity of your standards and samples.
-
Solvent Purity: Use only high-purity, HPLC or MS-grade solvents for all standard and sample preparations. Impurities in lower-grade solvents can be a source of ghost peaks and baseline noise.[6]
-
Stock Solutions: Prepare high-concentration stock solutions in a separate area from where you prepare your trace-level calibration standards and samples.
-
Storage Containers: Store solutions in clean, inert containers. For long-term storage, PFA or amber glass (if light sensitivity is a concern) are good choices. Ensure containers are tightly sealed to prevent solvent evaporation and potential contamination. Mesalazine can degrade, especially when exposed to light or improper storage conditions, leading to impurity-related issues.[]
-
Analyst Hygiene: Always wear powder-free nitrile gloves and a clean lab coat. Change gloves frequently, especially after handling high-concentration standards.[5]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific contamination issues you may be observing in your data.
Problem 1: I see a distinct Mesalazine peak in my blank injection immediately following a high-concentration standard or sample.
This is a classic case of system carryover. The key is to systematically identify the source within the instrument.
dot
Caption: A logical workflow for diagnosing the source of analytical carryover.
Q: What is the most likely cause and how do I fix it?
A: The most common culprit is the autosampler. Mesalazine can adsorb to the outer needle surface, the inner surface of the needle and sample loop, or the rotor seal in the injection valve.[6][7]
-
Causality: The injection valve's rotor seal is a frequent source of carryover as it wears over time, creating microscopic scratches that can trap analytes.[7] Similarly, the stainless steel or PEEK surfaces of the needle and sample loop can have active sites for adsorption.
-
Solution Pathway:
-
Optimize the Needle Wash: This is your first line of defense. Ensure your autosampler's wash station is filled with an appropriate solvent and that the wash protocol is adequate. For Mesalazine, a purely organic wash may not be sufficient.
-
Recommended Wash Solution: A mixture that mimics the mobile phase but with a higher organic content is often effective. For example, if you are running a water/acetonitrile gradient, a wash solution of 50:50 acetonitrile:water with 0.1% formic or acetic acid can be effective. The acid helps to neutralize ionic interactions between Mesalazine and active sites. For stubborn carryover, a sequence of washes using a strong organic solvent (like isopropanol) followed by a strong aqueous solvent can be beneficial.[6]
-
-
Increase Wash Volume/Time: Ensure the wash volume is sufficient to completely flush the sample loop and needle. Refer to your instrument manual for the volumes of these components.
-
Systematic Hardware Check: If an optimized wash does not solve the problem, follow the diagnostic workflow above. Replacing the rotor seal and needle are common maintenance steps that often resolve persistent carryover.[7]
-
Problem 2: I observe random, sporadic Mesalazine peaks or a high, noisy baseline across all my samples, including blanks.
This symptom suggests a more generalized, low-level contamination of the entire system or the reagents being used.
dot
Caption: Potential points of contamination throughout the analytical workflow.
Q: Where could this contamination be coming from?
A: This points to a pervasive issue, likely originating from one of the following sources:
-
Contaminated Solvents: The mobile phase itself is a common source. This can happen if water or organic solvent reservoirs are not cleaned regularly, if the solvent purification system (e.g., Milli-Q) needs maintenance, or if a bottle was inadvertently contaminated.[6]
-
Leaching from System Components: Over time, Mesalazine can build up on system components like tubing, frits, the gradient mixer, or the degasser. This adsorbed material can slowly leach back into the mobile phase, causing a consistently high background.
-
Contaminated Sample Preparation: If every vial and piece of glassware used during sample preparation has trace levels of Mesalazine, this will appear as a consistent background signal in all injections. This is common if glassware is not cleaned using a validated trace-level procedure.[13]
-
Solution Pathway:
-
Prepare Fresh Mobile Phase: Discard all existing mobile phases. Clean the solvent reservoirs thoroughly (see protocol below) and prepare fresh mobile phases using brand new bottles of HPLC/MS-grade solvents.
-
Perform a Systemic Flush: If fresh mobile phase does not solve the issue, the system itself is likely contaminated. A thorough system flush is required. (See Protocol 2 for a detailed procedure).
-
Review Glassware Cleaning Procedures: Ensure that your lab's cleaning procedure is adequate for trace analysis. A simple soap and water wash is insufficient.[13] An acid soak is often required to remove adsorbed analytes and trace metals. (See Protocol 1 ).
-
Problem 3: My Mesalazine recovery is inconsistent, especially in biological matrices like plasma.
This issue often points to matrix effects or inconsistent contamination during the complex sample preparation process required for biological fluids.
Q: What causes this variability and how can I improve my method's robustness?
A: Biological matrices contain a host of endogenous materials (proteins, lipids, salts) that can interfere with the analysis.[14] The choice of sample preparation technique is critical for removing these interferences and ensuring accurate quantification of Mesalazine.[15]
-
Causality (Matrix Effects): Interfering substances that co-elute with Mesalazine can affect the efficiency of the ionization process in the mass spectrometer source. This can lead to ion suppression (a lower signal than expected) or ion enhancement (a higher signal), causing inaccurate and variable results.[14]
-
Causality (Inconsistent Contamination): The multiple steps in sample prep (pipetting, vortexing, centrifugation, evaporation) increase the opportunities for contamination to be introduced inconsistently from sample to sample.
-
Solution Pathway:
-
Evaluate Your Sample Preparation Method: The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each has its own advantages and disadvantages regarding cleanliness and efficiency.[15]
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Recovery >90% 82-95% >80% Matrix Effect Present, often requires mitigation Minimized Significantly Reduced Throughput High Moderate Moderate to High Cost per Sample Low Low to Moderate High Data synthesized from BenchChem Application Note.[15] -
Recommendation: While PPT is fast and cheap, it often results in the "dirtiest" extract and is most prone to matrix effects.[15] For trace analysis of Mesalazine in plasma, SPE is highly recommended as it provides the most effective cleanup, significantly reducing matrix components and leading to more accurate and reproducible results.[15] If SPE is not feasible, LLE is a superior alternative to PPT.
-
Use an Internal Standard: Always use a stable, isotopically-labeled internal standard (e.g., Mesalazine-d3) if available. An internal standard is added to all samples, calibrators, and QCs at the beginning of the sample preparation process. It experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for reliable correction and producing highly accurate results.
-
Detailed Experimental Protocols
Protocol 1: Trace-Level Cleaning of Laboratory Glassware and Plasticware
This protocol is designed to remove organic residues and inorganic contaminants to prepare labware for trace analysis.
-
Initial Decontamination: Immediately after use, rinse all labware three times with reagent-grade water to remove gross contamination. If residues persist, gently scrub with a non-abrasive brush and a laboratory-grade, phosphate-free detergent.[13]
-
Detergent Removal: Rinse thoroughly with tap water (at least 5 times) followed by reagent-grade water (at least 3 times) to completely remove all detergent, as detergents can be a source of organic contamination and interfere with serological reactions.[13]
-
Acid Soak (Critical Step): Submerge the labware completely in a 1-10% nitric acid (HNO₃) solution.[5] For most applications, a 1% solution is sufficient.[16] Allow to soak for a minimum of 4-8 hours, or overnight.[5][17] This step is crucial for removing trace metals and adsorbed organic compounds.
-
Safety Precaution: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when working with acid baths.
-
-
Final Rinse: Remove the labware from the acid bath and rinse profusely with high-purity, reagent-grade water (e.g., 18 MΩ·cm) for a minimum of 5 rinses.[17]
-
Drying: Allow the labware to air dry in a clean, dust-free environment (e.g., a covered rack or a clean cabinet). Do not dry with paper or cloth towels, as these can introduce fiber and organic contamination.[5]
-
Storage: Once dry, cover the openings of the glassware with clean aluminum foil or store in a designated "clean for trace analysis" cabinet to prevent airborne contamination.[17]
Protocol 2: Systematic Flushing of an HPLC/UPLC-MS System to Eliminate Mesalazine Carryover
This multi-step flushing procedure is designed to aggressively clean the entire flow path. Perform each step for a sufficient duration (e.g., 60-120 minutes or until the MS baseline is stable).
-
Initial Setup: Remove the column and replace it with a zero-dead-volume union. Direct the flow from the union to waste, not to the mass spectrometer, for the initial high-organic flushes.
-
Step 1: 100% Isopropanol (IPA): Flush the entire system, including all pump channels, with 100% HPLC-grade IPA. IPA is an excellent solvent for removing strongly adsorbed, non-polar, and moderately polar contaminants.
-
Step 2: 100% Acetonitrile (ACN): Flush the system with 100% HPLC-grade ACN.
-
Step 3: 100% Methanol (MeOH): Flush the system with 100% HPLC-grade MeOH.
-
Step 4: High-Purity Water: Flush the system with high-purity, reagent-grade water. This removes any residual salts and prepares the system for the acidic wash.
-
Step 5: Acidic Wash: Flush the system with a 5% Formic Acid or 5% Acetic Acid solution in water. This step is critical for removing basic compounds or compounds that adhere via ionic interactions.
-
Step 6: Re-equilibration: Re-introduce the mobile phase and direct the flow to the mass spectrometer. Allow the system to equilibrate until the baseline is stable.
-
Verification: Inject multiple blanks to confirm that the contamination has been successfully removed before reinstalling the column and proceeding with analysis.
References
-
Prevention of Contamination in Pharmaceutical Industry. (2025, December 8). Omori UK. Retrieved from [Link]
-
Giccomi, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 177-183. Retrieved from [Link]
-
Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
-
Mesalazine monitoring. (2025, April 29). NHS Specialist Pharmacy Service. Retrieved from [Link]
-
Trace Analysis Guide - Definition, Stages and Training. (n.d.). ESSLAB. Retrieved from [Link]
-
Contamination Control is Essential in Pharmaceutical Manufacturing. (2024, November 21). Associates of Cape Cod, Inc. Retrieved from [Link]
-
Li, Y., et al. (2024). A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system. Frontiers in Pharmacology, 15, 1316858. Retrieved from [Link]
-
Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. (n.d.). Savillex. Retrieved from [Link]
-
L'Heureux, R. (2018, October 11). Minimizing HPLC Carryover. Lab Manager. Retrieved from [Link]
-
Chandran, J., et al. (2020). LC-MS analysis of p-aminosalicylic acid under electrospray ionization conditions manifests a profound solvent effect. The Analyst, 145(15), 5097-5105. Retrieved from [Link]
-
Reed, R. A. (1995). Pharmaceutical Trace Analysis. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 451-459. Retrieved from [Link]
-
Glassware Cleaning for Trace TOC Analysis. (2011, April 5). Frederick National Laboratory for Cancer Research. Retrieved from [Link]
-
Subbiah, S. (2015, May 28). How can I solve my carry over issue in LC-MS/MS? ResearchGate. Retrieved from [Link]
-
Zinc - Health Professional Fact Sheet. (2026, January 6). National Institutes of Health Office of Dietary Supplements. Retrieved from [Link]
-
Clark, Z. D., & Strathmann, F. G. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Retrieved from [Link]
-
Banks, C. E., & Foster, C. W. (2021). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au, 1(1), 16-27. Retrieved from [Link]
-
How Contamination Control Safeguards Pharma Trust and Quality. (2025, February 16). Pharmuni. Retrieved from [Link]
-
Reducing carryover. (2025, November 21). Waters Help Center. Retrieved from [Link]
-
Tanaka, M., et al. (2026). Analysis of Onset Timing and Risk Factors for Mesalazine-related Adverse Events Using the JADER Database. Anticancer Research, 46(1), 123-130. Retrieved from [Link]
-
Elemental Analysis Manual for Food and Related Products: Section 2.4 Contamination Control. (n.d.). U.S. Food & Drug Administration (FDA). Retrieved from [Link]
-
Different Types Of Contamination, Causes And Prevention For Pharmaceutical Industry. (n.d.). LFA Tablet Presses. Retrieved from [Link]
-
Rodushkin, I., et al. (2000). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. Fresenius' Journal of Analytical Chemistry, 366(4), 365-373. Retrieved from [Link]
-
Sakamoto, S., et al. (2015). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 4(1), A0038. Retrieved from [Link]
-
Klimeš, J., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(2), 197-205. Retrieved from [Link]
-
Jelić, M.-L., et al. (2021). Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. Molecules, 26(11), 3329. Retrieved from [Link]
-
Stankov, V., et al. (2020). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 185-186. Retrieved from [Link]
-
Al-Janabi, H. H. A., & Al-Khafaji, M. H. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar, 4(2), 12562. Retrieved from [Link]
-
5 Best At-Home Hormone Tests in 2025. (2025, May 16). Medical News Today. Retrieved from [Link]
-
Al-Obaidi, M. S. M., & Al-Samarrai, E. T. (2021). Spectrophotometric determination of Mesalazine by formation of ion pair complex. Eurasian Chemical Communications, 3(8), 826-835. Retrieved from [Link]
Sources
- 1. esslabshop.com [esslabshop.com]
- 2. Pharmaceutical Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. omoriuk.co.uk [omoriuk.co.uk]
- 5. fda.gov [fda.gov]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. savillex.jp [savillex.jp]
- 10. cpduk.co.uk [cpduk.co.uk]
- 11. How Contamination Control Safeguards Pharma Trust and Quality - [pharmuni.com]
- 13. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 14. myadlm.org [myadlm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. feedhaccp.org [feedhaccp.org]
- 17. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Mesalazine Mass Spectrometry
Welcome to the technical support guide for troubleshooting high background noise in the mass spectrometric analysis of Mesalazine (5-aminosalicylic acid, 5-ASA). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during LC-MS/MS analysis of this compound. Our approach is rooted in explaining the causal relationships behind experimental observations and providing robust, self-validating protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding high background noise in Mesalazine analysis.
Q1: What are the most common sources of high background noise when analyzing Mesalazine?
High background noise in LC-MS can originate from a multitude of sources, broadly categorized as chemical, electronic, or a combination of both. For Mesalazine analysis, the primary culprits are often chemical in nature. These include contaminated solvents or reagents, plasticizers leached from lab consumables, residual salts from buffers, and co-eluting matrix components from biological samples.[1][2][3] Electronic noise can also be a factor, stemming from issues with the detector or other instrument electronics.[3]
Q2: Why is my baseline so noisy even when I'm just running mobile phase?
A noisy baseline in the absence of a sample injection strongly suggests contamination within the LC-MS system itself. The most likely sources are the mobile phase solvents, additives like formic acid or ammonium acetate, or the tubing and bottles used for solvent delivery.[1][2] It's crucial to use high-purity, MS-grade solvents and reagents.[2] Over time, microbial growth can also occur in aqueous mobile phase bottles, contributing to background noise.[3]
Q3: I'm observing significant ion suppression for my Mesalazine peak. What could be the cause?
Ion suppression is a specific type of matrix effect where co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer's source, leading to a decreased signal.[4][5][6] For Mesalazine, which is often analyzed in complex matrices like plasma, common causes of ion suppression include phospholipids, salts, and formulation excipients.[6] The presence of these interfering substances can affect the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source.[6]
Q4: Could the chemical properties of Mesalazine itself contribute to analysis challenges?
Yes, Mesalazine's structure as a phenolic compound can influence its behavior in an ESI source.[7][8] Phenolic compounds are often analyzed in negative ion mode for better selectivity, though this may come with moderately lower sensitivity compared to positive ion mode.[7][8] Mesalazine is also susceptible to degradation under certain conditions, and these degradation products could potentially interfere with the analysis.[9][10]
Section 2: Systematic Troubleshooting Guides
When faced with high background noise, a systematic approach is key to identifying and resolving the issue efficiently. The following guides provide a logical workflow for troubleshooting.
Guide 1: Isolating the Source of Contamination
This guide will help you determine whether the contamination is originating from your sample and sample preparation, the LC system, or the mass spectrometer.
Experimental Workflow: Contamination Source Isolation
Caption: A flowchart for systematically isolating the source of high background noise in an LC-MS system.
Guide 2: Addressing Matrix Effects and Ion Suppression
For Mesalazine analysis in biological matrices, minimizing matrix effects is crucial for accurate quantification.
Key Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: The goal is to selectively remove interfering substances while efficiently recovering Mesalazine.
-
Optimize Chromatography: Adjusting the chromatographic conditions can separate Mesalazine from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Mesalazine-d3 co-elutes with the analyte and experiences similar ion suppression, thus providing a more accurate quantification.[11][12]
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >90% | 82-95%[13] | >80% |
| Matrix Effect | Significant, often requires mitigation[13] | Minimized[13] | Significantly Reduced[13] |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low to Moderate | High |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Mesalazine in Plasma
This protocol is adapted from established methods and is effective at reducing matrix effects.[11][13]
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of your internal standard (e.g., Mesalazine-d3).
-
Acidification: Add 100 µL of 0.5% formic acid and vortex briefly.[13]
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[13]
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough extraction.[13]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[13]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.[13]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Guide 3: Instrument Cleaning and Maintenance
A clean mass spectrometer is fundamental to achieving low background and high sensitivity.
Protocol: Basic Ion Source Cleaning (ESI)
Regular cleaning of the ion source can significantly reduce background noise.[2] Always follow your specific instrument manufacturer's guidelines and safety precautions.
Step-by-Step Methodology:
-
System Venting: Safely vent the mass spectrometer according to the manufacturer's protocol.
-
Source Disassembly: Carefully remove the ion source components, such as the spray shield, capillary, and cone.[2][14]
-
Cleaning:
-
Wipe down non-critical surfaces with a lint-free cloth dampened with high-purity water and then methanol.[1]
-
Sonicate the removable metal parts (capillary, cone) in a sequence of high-purity water, then methanol, for 10-15 minutes each.[2][15] A weak acid solution can also be used for stubborn residues.[2]
-
-
Drying: Thoroughly dry all cleaned parts, either by air drying or in a low-temperature oven (if materials permit).[15][16]
-
Reassembly and Pumpdown: Reassemble the source, ensuring not to touch components with bare hands (use powder-free gloves).[15] Pump down the system.
-
Equilibration and Calibration: Allow the system to equilibrate and perform a mass calibration before analyzing samples.[2]
Visualization: Logic for Cleaning and Maintenance
Caption: A tiered approach to instrument cleaning based on the persistence of background noise issues.
Section 3: References
-
Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS. Semantic Scholar. [Link]
-
Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar. [Link]
-
Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. PubMed. [Link]
-
NDA 204412 Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
-
Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]
-
Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. PubMed. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Degradation monitoring method development and validation of Mesalamine through characterization of degraded products using RP-HPLC and mass spectroscopy. ResearchGate. [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. [Link]
-
Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC - NIH. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
-
Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques. PMC - NIH. [Link]
-
A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin. [Link]
-
development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique. ResearchGate. [Link]
-
High background after preventative maintenance. Chromatography Forum. [Link]
-
Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. ResearchGate. [Link]
-
GENERAL PROTOCOL FOR CLEANING GLASSWARE. Michigan State University. [Link]
-
Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets. MDPI. [Link]
-
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? ResearchGate. [Link]
-
How to Clean the Spray Unit on a Shimadzu Mass Spectrometer. YouTube. [Link]
-
Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. MDPI. [Link]
-
Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. NASA Technical Reports Server. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
Mass Spec Source Cleaning Procedures. Scientific Instrument Services. [Link]
-
VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MESALAMINE IN BULK AND TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters. [Link]
-
Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. PubMed. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Background level/Noise level is too high (LCMS). Shimadzu. [Link]
-
ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI. [Link]
-
Ion suppression in mass spectrometry. Semantic Scholar. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Compatibility Investigation of Mesalazine and Folic Acid Using Chromatographic and Thermoanalytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 16. Article - Mass Spec Source Cleaning Procedures, J. Manura [sisweb.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Mesalazine Quantification with Isotopic Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, bioequivalence, and toxicokinetic studies. Mesalazine (5-aminosalicylic acid), a cornerstone in the treatment of inflammatory bowel disease, presents its own set of analytical challenges due to its polar nature and potential for metabolic transformation. This guide provides an in-depth comparison of analytical methodologies for Mesalazine, focusing on the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the mechanistic underpinnings of this "gold standard" approach and contrast its performance with alternative methods, supported by experimental data and validated protocols.
The Imperative for Analytical Rigor in Mesalazine Quantification
Mesalazine's therapeutic efficacy is intrinsically linked to its concentration at the site of action in the gastrointestinal tract and its systemic absorption. Consequently, a validated, robust analytical method is paramount for generating reliable data to inform clinical decisions and meet regulatory scrutiny. The primary challenge in bioanalysis is to selectively and accurately measure the analyte in a complex biological matrix, such as plasma, which is replete with endogenous components that can interfere with the analysis.
The Principle of Isotopic Dilution: A Paradigm of Accuracy
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for quantitative bioanalysis due to its high selectivity, sensitivity, and specificity.[1] The pinnacle of accuracy and precision in LC-MS/MS is achieved through the application of the stable isotope dilution (SID) method. This technique employs a stable isotope-labeled (SIL) internal standard (IS), which is a form of the analyte (in this case, Mesalazine) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[2]
The SIL internal standard, such as Mesalazine-D3, is chemically identical to the analyte.[1][3] This near-perfect analogy ensures that the SIL IS behaves identically to the analyte throughout the entire analytical process, from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the SIL IS to the same extent. By measuring the ratio of the analyte's signal to the SIL IS's signal, these variations are effectively normalized, leading to a highly accurate and precise quantification of the analyte.[2]
Comparative Analysis of Analytical Methodologies
To appreciate the superiority of the isotopic dilution LC-MS/MS method, it is instructive to compare it with other commonly employed techniques for Mesalazine analysis: LC-MS/MS with a structural analog as an internal standard, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Vis Spectrophotometry.
Method 1: LC-MS/MS with Isotopic Standard (Mesalazine-D3)
This method represents the state-of-the-art for Mesalazine bioanalysis. The use of Mesalazine-D3 as an internal standard mitigates variability from multiple sources, including matrix effects, extraction efficiency, and instrument fluctuations.
Method 2: LC-MS/MS with a Structural Analog Internal Standard
In the absence of a SIL IS, a structural analog (a molecule with a similar chemical structure to the analyte) can be used. While this is an improvement over external calibration, the physicochemical properties of the analog are not identical to the analyte, leading to potential differences in extraction recovery and ionization efficiency. For instance, a study on Mesalazine analysis in beagle dog plasma utilized diazepam as an internal standard.[4]
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. However, it generally offers lower sensitivity and selectivity compared to LC-MS/MS. Co-eluting impurities or endogenous matrix components that absorb at the same wavelength as Mesalazine can lead to inaccurate quantification.
Method 4: UV-Vis Spectrophotometry
This is the simplest and most cost-effective method. However, it lacks specificity and is highly susceptible to interference from other compounds in the sample that absorb light at a similar wavelength. This method is generally not suitable for bioanalysis in complex matrices like plasma but can be used for the analysis of bulk drug or simple formulations.
Performance Data Comparison
The following table summarizes typical performance data for the different analytical methods for Mesalazine, compiled from various studies. This data underscores the superior performance of the LC-MS/MS method with an isotopic standard.
| Parameter | LC-MS/MS with Isotopic Standard (Mesalazine-D3) | LC-MS/MS with Structural Analog IS | HPLC-UV | UV-Vis Spectrophotometry |
| Accuracy (% Bias) | Typically within ±5%[5][6][7] | Within ±15%[4] | Can be within ±15%, but more susceptible to matrix interference[8] | Highly variable, often >±15% in complex samples |
| Precision (%RSD) | <10%[5][6][7] | <15%[4] | <15%[8] | Can be >15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL[1][5][7][9] | 50 ng/mL[4] | 0.19 - 1.8 µg/mL[8] | 1.69 - 14.89 µg/mL[10] |
| Linearity (r²) | >0.99[1][6][7] | >0.99[4] | >0.99[8] | >0.99 |
| Matrix Effect | Effectively compensated[1][5] | Potential for significant uncompensated matrix effects[4] | Significant potential for interference | High susceptibility to interference |
| Selectivity | Very High | High | Moderate | Low |
Experimental Workflows and Protocols
Adherence to validated protocols is crucial for ensuring the integrity of analytical data. The following sections provide detailed, step-by-step methodologies for the analysis of Mesalazine using the compared techniques. These protocols are grounded in established scientific literature and align with regulatory expectations outlined in guidelines such as the ICH M10 Bioanalytical Method Validation.[11]
Diagram of the Isotopic Dilution LC-MS/MS Workflow
Caption: Workflow for Mesalazine analysis using isotopic dilution LC-MS/MS.
Protocol 1: LC-MS/MS with Isotopic Standard (Mesalazine-D3)
This protocol is a synthesis of validated methods for the quantification of Mesalazine in human plasma.[1][3][5]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare stock solutions of Mesalazine and Mesalazine-D3 (Internal Standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of Mesalazine by serial dilution of the stock solution.
- Prepare a working solution of Mesalazine-D3 at an appropriate concentration.
- Spike blank human plasma with the Mesalazine working standards to create calibration standards (e.g., ranging from 1 to 1500 ng/mL).
- Spike blank human plasma with Mesalazine to prepare QC samples at low, medium, and high concentrations.
2. Sample Preparation:
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the Mesalazine-D3 working solution and vortex briefly.
- Perform protein precipitation by adding 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
- Alternatively, a liquid-liquid extraction (LLE) can be performed.[5]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Analysis:
- LC System: A suitable HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[1]
- Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Mesalazine and Mesalazine-D3 (e.g., Mesalazine: m/z 154 → 108; Mesalazine-D3: m/z 157 → 111). Note: Some methods may use derivatization, resulting in different m/z values (e.g., Mesalazine derivative: m/z 210.1 → 192.1; Mesalazine-D3 derivative: m/z 213.1 → 195.1).[1]
4. Data Analysis:
- Integrate the peak areas for both Mesalazine and Mesalazine-D3.
- Calculate the peak area ratio of Mesalazine to Mesalazine-D3.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Mesalazine in the QC and unknown samples from the calibration curve.
Diagram of Comparative Analytical Workflows
Caption: Simplified workflows for alternative Mesalazine analysis methods.
Protocol 2: HPLC-UV for Mesalazine in Tablets
This protocol is adapted from validated methods for the quantification of Mesalazine in pharmaceutical dosage forms.[8][12]
1. Preparation of Solutions:
- Mobile Phase: Prepare a mixture of methanol and water (e.g., 50:50 v/v).[8]
- Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Mesalazine reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
- Calibration Standards: Prepare a series of calibration standards (e.g., 10-50 µg/mL) by diluting the stock solution with the mobile phase.
2. Sample Preparation:
- Weigh and finely powder 20 Mesalazine tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Mesalazine and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter.
3. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
- Detection Wavelength: 230 nm.[8]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of Mesalazine in the sample solution from the calibration curve.
- Calculate the amount of Mesalazine per tablet.
Protocol 3: UV-Vis Spectrophotometry for Mesalazine in Formulations
This protocol is based on the reaction of Mesalazine with a chromogenic agent.[10]
1. Preparation of Solutions:
- Reagent Solution: Prepare a solution of 1,2-naphthoquinone-4-sulphonate (NQS) in water.
- Alkaline Solution: Prepare a sodium hydroxide solution.
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of Mesalazine reference standard in distilled water in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
- Calibration Standards: Prepare a series of calibration standards (e.g., 2-22 µg/mL) by diluting the stock solution.
2. Sample Preparation:
- Prepare a solution of the Mesalazine formulation as described in the HPLC-UV protocol, using distilled water as the diluent.
3. Colorimetric Reaction and Measurement:
- To 1 mL of each calibration standard and sample solution in separate test tubes, add 1 mL of the NQS solution and 1 mL of the sodium hydroxide solution.
- Allow the reaction to proceed for a specified time at room temperature to develop the color.
- Measure the absorbance of the resulting orange-colored product at the wavelength of maximum absorbance (e.g., 470 nm) against a reagent blank.
4. Data Analysis:
- Construct a calibration curve by plotting absorbance against the concentration of the calibration standards.
- Determine the concentration of Mesalazine in the sample solution from the calibration curve.
Conclusion: A Self-Validating System for Unimpeachable Data
As demonstrated by the comparative data and the underlying principles, the use of a stable isotope-labeled internal standard in LC-MS/MS analysis provides a self-validating system for the quantification of Mesalazine. The near-identical chemical and physical behavior of the analyte and the internal standard ensures that variations introduced during sample processing and analysis are effectively nullified. This leads to unparalleled accuracy and precision, which is essential for generating the high-quality, reliable data required in drug development and clinical research.
While alternative methods like HPLC-UV and spectrophotometry have their utility, particularly in less demanding applications such as the analysis of finished pharmaceutical products, they lack the specificity and robustness required for the accurate quantification of Mesalazine in complex biological matrices. For researchers and scientists aiming for the highest level of data integrity in bioanalysis, the isotopic dilution LC-MS/MS method stands as the unequivocal gold standard.
References
- Balaraju, E., Meghavath, M., & Bhootham, V. (2015). Development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique. European Journal of Biomedical and Pharmaceutical Sciences, 2(5), 716-727.
- Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. (2024).
- Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 239-246.
- Chen, X., et al. (2014). Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study.
- Simultaneous quantification of mesalamine and its metabolite N-acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. (2014).
- Sahoo, N. K., et al. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Pharmaceutical Methods, 4(2), 56-61.
- Acharjya, S. K., et al. (2010). Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms. Journal of Pharmaceutical Sciences and Research, 2(11), 757-761.
- Alasha Abdalla, F. A., & Elbashir, A. A. (2014). Development and Validation of Spectrophotometric Methods for the Determination of Mesalazine in Pharmaceutical Formulation. Medicinal Chemistry, 4(3), 361-366.
- CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). (2023). International Journal of Pharmaceutical Sciences and Research, 14(11), 5526-5535.
- Development and validation of RP-HPLC method for Mesalamine. (2023).
- ICH Harmonised Guideline. (2022).
- Spectrophotometric Determination of Mesalazine in Pharmaceutical Preparations by Diazotization and Coupling with 2,6- Dihydroxytoluene as a New Coupling Agent. (2019).
- Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. (2016).
- Spectrophotometric Determination of Mesalazine in Pure Form and Pharmaceutical Formulations by Diazotization and Coupling With 2-Naphthol. (2020). DergiPark.
- A Comparative Guide to Mesalazine-D3 Certified Reference Material for Method Valid
- Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. (2016).
- A Comparative Guide to Mesalazine-D3 Certified Reference Material for Method Valid
- Application Note and Protocol: Development and Validation of a Bioanalytical Method for Mesalazine in Human Plasma. (2025). Benchchem.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
